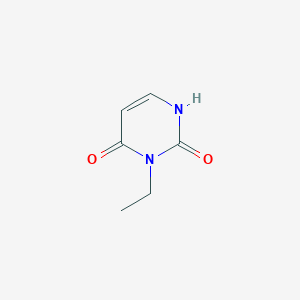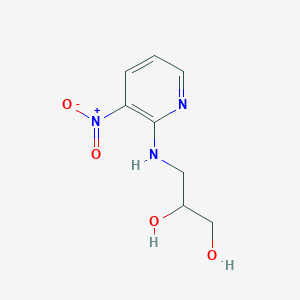
Anticancer agent 73
概述
描述
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of Anticancer agent 73 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the research and development laboratories that produce this compound .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors, purification techniques, and stringent quality control measures to produce the compound at a commercial scale .
化学反应分析
Types of Reactions: : Anticancer agent 73 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced derivatives .
科学研究应用
Anticancer agent 73 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between small molecules and RNA-binding proteins.
Biology: Investigated for its role in modulating the expression of miRNAs and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
作用机制
Anticancer agent 73 exerts its effects by targeting the TAR RNA-binding protein 2 (TRBP) and disrupting its interaction with Dicer. This disruption leads to the rebalancing of the expression profile of oncogenic or tumor-suppressive miRNAs, thereby inhibiting the proliferation and metastasis of hepatocellular carcinoma cells. The molecular targets and pathways involved include the modulation of miRNA biogenesis and the regulation of gene expression .
相似化合物的比较
Similar Compounds
Compound 73: Known for its selective targeting of TRBP and its potent anticancer activity.
Pyrimidine Derivatives: These compounds also exhibit anticancer activity by targeting various biological pathways.
Piperazine Heterocycles: These compounds are known for their wide range of biological activities, including anticancer properties.
Anthraquinones: These compounds form the core of various anticancer agents and are known for their potent activity against drug-resistant cancers.
Uniqueness: : Anticancer agent 73 is unique in its specific targeting of the TRBP-Dicer interaction, which is a novel mechanism of action compared to other anticancer agents. This specificity allows for the selective inhibition of hepatocellular carcinoma cell proliferation and metastasis, making it a promising candidate for further development as an anticancer therapeutic .
属性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
ethyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-13(15-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 |
InChI 键 |
DAFRLXQGMZPMLA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)OC)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

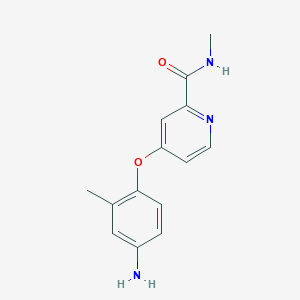

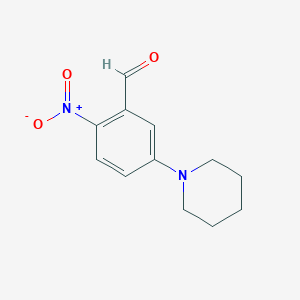


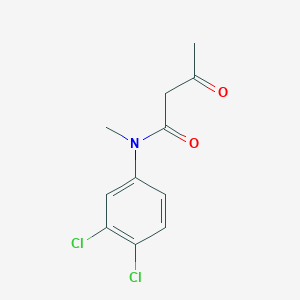
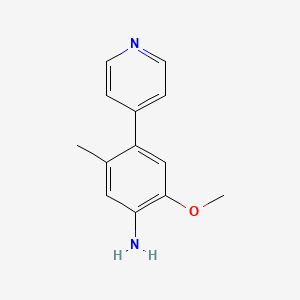
![[2-(2-Methoxyethoxy)ethoxy]methyl chloride](/img/structure/B8720666.png)

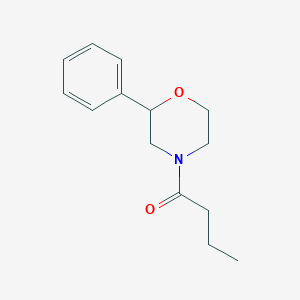
![8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8720707.png)
